PI3K/mTOR Inhibitor-1

Description

Significance of PI3K/AKT/mTOR Signaling in Cellular Homeostasis

The PI3K/AKT/mTOR pathway is central to the regulation of cell growth, proliferation, survival, metabolism, and motility. nih.govbiologists.com It acts as a critical intermediary, translating signals from growth factors and nutrients into appropriate cellular responses. nih.gov The pathway is initiated by the activation of PI3K, a family of lipid kinases, which in turn activates the serine/threonine kinase AKT, also known as protein kinase B (PKB). nih.govnih.gov Activated AKT then modulates a wide array of downstream targets, including the mTOR complex, a key regulator of protein synthesis and cellular bioenergetics. nih.govqiagen.com This signaling cascade is essential for normal tissue development and the maintenance of homeostasis throughout an organism's life. nih.govmdpi.com

The mTOR protein is a component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have overlapping but different functions. frontiersin.org mTORC1 is sensitive to nutrients and growth factors, playing a primary role in protein synthesis, while mTORC2 is involved in activating AKT and regulating the actin cytoskeleton. frontiersin.org The coordinated action of these components ensures that cells grow and divide only when conditions are favorable, thereby preserving cellular and tissue integrity.

Pathophysiological Dysregulation of the PI3K/AKT/mTOR Pathway

Dysregulation of the PI3K/AKT/mTOR pathway, where it becomes persistently or overly active, is a hallmark of numerous human diseases. nih.govmdpi.com This aberrant activation disrupts the normal checks and balances on cell growth and survival, leading to pathological conditions.

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers. frontiersin.org This overactivation can be triggered by several mechanisms, including:

Mutations in PIK3CA: The gene encoding the p110α catalytic subunit of PI3K is frequently mutated in various cancers, leading to its constitutive activation. frontiersin.orgmdpi.com

Loss of PTEN function: The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) negatively regulates the pathway. Its inactivation, through mutation or deletion, results in unchecked PI3K signaling. frontiersin.org

Activation of Receptor Tyrosine Kinases (RTKs): Overexpression or activating mutations of RTKs, such as EGFR and HER2, can lead to persistent stimulation of the PI3K pathway. frontiersin.orgmdpi.com

Mutations in AKT: Activating mutations in the AKT genes themselves can also drive the pathway's hyperactivity. mdpi.com

This sustained signaling promotes uncontrolled cell proliferation, inhibits apoptosis (programmed cell death), and contributes to tumor growth, invasion, and resistance to therapy. mdpi.com The pathway's dysregulation has been implicated in a wide range of malignancies, including breast, lung, colorectal, and hematological cancers. frontiersin.orgmdpi.com

Beyond cancer, the dysregulation of the PI3K/AKT/mTOR pathway is also implicated in other pathological conditions, notably neuroinflammation. mdpi.com In the central nervous system (CNS), this pathway is crucial for regulating the function of immune cells like microglia and astrocytes. mdpi.com While essential for normal immune responses and neuronal survival, its overactivation can contribute to chronic neuroinflammatory conditions. mdpi.commdpi.com

In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, dysregulated PI3K/mTOR signaling can lead to increased production of inflammatory cytokines, oxidative stress, and impaired clearance of toxic protein aggregates. mdpi.comscientificarchives.com It can influence the polarization of microglia, the brain's resident immune cells, towards a pro-inflammatory state, exacerbating neuronal damage. mdpi.com Therefore, modulating this pathway holds therapeutic potential for mitigating neuroinflammatory processes. mdpi.comfrontiersin.org

Aberrant Activation in Oncogenesis and Disease Progression

Scientific Rationale for Targeted Inhibition of the PI3K/AKT/mTOR Pathway

Given the central role of the PI3K/AKT/mTOR pathway in driving the pathogenesis of numerous diseases, particularly cancer, it has become a prime target for therapeutic intervention. nih.govoncotarget.com The rationale for targeting this pathway stems from the understanding that its inhibition can effectively halt the uncontrolled cell growth and survival signals that fuel disease progression.

Dual inhibitors that target both PI3K and mTOR simultaneously, such as PI3K/mTOR Inhibitor-1, have emerged as a promising therapeutic strategy. aacrjournals.orgnih.gov This approach offers several advantages over single-target inhibitors. By blocking the pathway at two critical nodes, dual inhibitors can circumvent the feedback loops that can arise when only one component is inhibited. aacrjournals.orgmdpi.com For instance, inhibiting only mTORC1 can lead to the activation of AKT through a negative feedback loop, thus diminishing the therapeutic effect. oncotarget.com Dual PI3K/mTOR inhibitors can prevent this reactivation, leading to a more comprehensive and sustained blockade of the pathway. aacrjournals.org

Preclinical studies have shown that dual PI3K/mTOR inhibitors can have a broader efficacy across different cancer types and genetic backgrounds compared to single-agent inhibitors. aacrjournals.org The ability to potently inhibit both PI3K and mTOR makes these compounds attractive candidates for treating tumors with various alterations in the PI3K pathway. aacrjournals.org

Research Findings on PI3K/mTOR Inhibitor-1

PI3K/mTOR Inhibitor-1 has demonstrated potent inhibitory activity against multiple isoforms of PI3K and mTOR. In biochemical assays, it has shown significant potency, as detailed in the table below.

| Target | IC50 (nM) |

| PI3Kα | 20 |

| PI3Kβ | 376 |

| PI3Kγ | 204 |

| PI3Kδ | 46 |

| mTOR | 186 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates greater potency. Data sourced from medchemexpress.com.

Furthermore, in cellular proliferation assays, PI3K/mTOR Inhibitor-1 has exhibited significant anti-proliferative effects across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer | 0.063 |

| A549 | Lung Cancer | 0.104 |

| HT29 | Colon Cancer | 0.163 |

| SK-OV-3 | Ovarian Cancer | 0.135 |

| MDA-MB-361 | Breast Cancer | 0.085 |

Data sourced from medchemexpress.com.

These findings underscore the potential of dual PI3K/mTOR inhibitors as a targeted therapeutic strategy for a variety of cancers driven by the aberrant activation of this critical signaling pathway.

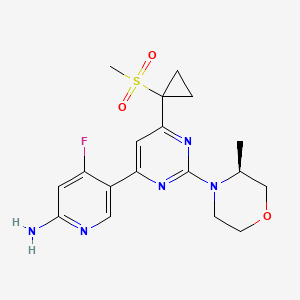

Structure

3D Structure

Properties

Molecular Formula |

C18H22FN5O3S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

4-fluoro-5-[2-[(3S)-3-methylmorpholin-4-yl]-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine |

InChI |

InChI=1S/C18H22FN5O3S/c1-11-10-27-6-5-24(11)17-22-14(12-9-21-16(20)7-13(12)19)8-15(23-17)18(3-4-18)28(2,25)26/h7-9,11H,3-6,10H2,1-2H3,(H2,20,21)/t11-/m0/s1 |

InChI Key |

LBIPJQHFIZPQHA-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |

Canonical SMILES |

CC1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pi3k/mtor Inhibitor 1

Modulation of Upstream Regulatory Pathways and Downstream Effectors

The PI3K/mTOR pathway is intricately connected with other signaling networks, and its inhibition can have widespread effects on cellular signaling.

The PI3K/mTOR pathway is a major downstream effector of receptor tyrosine kinases (RTKs), which are activated by growth factors. nih.govaacrjournals.org The binding of growth factors to RTKs leads to their dimerization and autophosphorylation, creating docking sites for the p85 regulatory subunit of PI3K and subsequently activating the p110 catalytic subunit. nih.gov

Inhibition of the PI3K/mTOR pathway can, in turn, modulate RTK signaling through various feedback mechanisms. A well-documented feedback loop involves the inhibition of mTORC1, which leads to the relief of S6K-mediated degradation of IRS-1. nih.gov This stabilization of IRS-1 can enhance signaling from RTKs like the insulin-like growth factor 1 receptor (IGF-1R), leading to increased PI3K activation. nih.govoncohemakey.com

However, dual PI3K/mTOR inhibitors can mitigate this feedback activation by directly inhibiting PI3K. nih.gov In some contexts, inhibition of PI3K can lead to the upregulation of RTK expression and phosphorylation. For instance, treatment of HER2+ breast cancer cells with the PI3K inhibitor XL147 resulted in increased expression and phosphorylation of HER3. aacrjournals.org This suggests that combining PI3K/mTOR inhibitors with RTK inhibitors could be a more effective therapeutic strategy. nih.gov

Data Tables

Table 1: Inhibitory Activity of Selected Dual PI3K/mTOR Inhibitors

Table 2: Compound Names Mentioned in the Article

Regulation of AKT Phosphorylation

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K signaling pathway, downstream of PI3K and upstream of mTOR. oncotarget.com The activation of AKT is a multi-step process requiring its phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the hydrophobic motif. portlandpress.comnih.gov

A PI3K/mTOR Inhibitor-1 exerts tight control over this process through a two-pronged attack:

Inhibition of PI3K : The activation cascade begins when PI3K is stimulated by upstream signals, such as receptor tyrosine kinases (RTKs). frontiersin.org Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3). mdpi.com PIP3 acts as a docking site at the plasma membrane, recruiting both AKT and its activating kinase, PDK1. nih.govfrontiersin.org By inhibiting the catalytic activity of PI3K, a dual inhibitor prevents the formation of PIP3. This, in turn, blocks the membrane recruitment and subsequent phosphorylation of AKT at T308 by PDK1. oncotarget.comnih.gov

Inhibition of mTORC2 : Full activation of AKT requires the second phosphorylation at S473, a step primarily mediated by the mTOR Complex 2 (mTORC2). oncotarget.comnih.gov A key advantage of dual PI3K/mTOR inhibitors over first-generation mTOR inhibitors (rapalogs) is their ability to inhibit both mTORC1 and mTORC2. oncotarget.comresearchgate.net By directly blocking the kinase activity of mTOR, the inhibitor prevents mTORC2 from phosphorylating AKT at S473. nih.gov

This dual blockade ensures a more complete suppression of AKT activity than can be achieved by targeting either PI3K or mTOR alone. nih.gov Furthermore, this mechanism overcomes a common resistance pathway associated with mTORC1-specific inhibitors. Inhibition of mTORC1 can disrupt a negative feedback loop involving S6 Kinase 1 (S6K1) and insulin (B600854) receptor substrate-1 (IRS-1), which can paradoxically lead to the hyperactivation of AKT via PI3K signaling. aacrjournals.orgnih.gov By simultaneously inhibiting the upstream PI3K signal, a dual PI3K/mTOR inhibitor prevents this rebound activation of AKT. aacrjournals.orgnih.gov

Table 1: Effect of Different Inhibitor Classes on AKT Phosphorylation

| Inhibitor Class | Target(s) | Effect on p-AKT (T308) | Effect on p-AKT (S473) | Rationale |

|---|---|---|---|---|

| Pan-PI3K Inhibitor | PI3K (all isoforms) | ↓↓ | ↓ | Blocks PIP3 production, preventing PDK1-mediated phosphorylation. Indirectly affects mTORC2. |

| mTORC1 Inhibitor (Rapalog) | mTORC1 | ↑ | ↑ | Disrupts S6K1 negative feedback, leading to increased PI3K signaling and AKT phosphorylation. nih.gov |

| Dual PI3K/mTOR Inhibitor-1 | PI3K, mTORC1, mTORC2 | ↓↓ | ↓↓ | Directly blocks PI3K (for T308) and mTORC2 (for S473), preventing feedback activation. nih.govnih.gov |

Data derived from multiple studies on dual PI3K/mTOR inhibitors. nih.govnih.govnih.gov

Effects on S6 Kinase (S6K) and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)

The mTORC1 complex directly regulates cell growth and proliferation by phosphorylating two key downstream effectors: S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). portlandpress.complos.orgaacrjournals.org These two substrates control the process of protein synthesis.

Phosphorylation of 4E-BP1 : In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E). aacrjournals.org This prevents the assembly of the eIF4F translation initiation complex at the 5' cap of mRNAs, thereby inhibiting cap-dependent translation. When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from eIF4E, which is then free to initiate the translation of key proteins required for cell growth and proliferation. portlandpress.comaacrjournals.org

Phosphorylation of S6K : Active mTORC1 also phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6 (rpS6) and other substrates, further boosting protein synthesis and ribosome biogenesis. mdpi.com

A PI3K/mTOR Inhibitor-1 potently suppresses both of these mTORC1-mediated events. By inhibiting the kinase activity of mTOR, the inhibitor prevents the phosphorylation of both S6K and 4E-BP1. plos.org This leads to the dephosphorylation of S6K (inactivation) and 4E-BP1 (activation of its inhibitory function). The resulting sequestration of eIF4E by active 4E-BP1 provides a powerful block on cell proliferation. plos.orgplos.org

Research has shown that this dual effect is a significant advantage of PI3K/mTOR inhibitors. Studies comparing dual inhibitors to rapalogs (which only target mTORC1) found that while rapalogs could effectively dephosphorylate S6K, they often had a limited or incomplete effect on 4E-BP1 phosphorylation. plos.orgplos.org In contrast, dual PI3K/mTOR inhibitors successfully suppress the phosphorylation of both S6K and 4E-BP1. plos.orgplos.org Further investigation has revealed that the robust dephosphorylation of 4E-BP1 requires the combined inhibition of both PI3K and mTORC1, highlighting the synergistic nature of these dual-action compounds. plos.orgnih.gov

Table 2: Research Findings on the Effects of Dual PI3K/mTOR Inhibitors on Downstream Targets

| Compound Example | Cell Line(s) | Effect on p-S6K | Effect on p-4E-BP1 | Key Finding |

|---|---|---|---|---|

| BEZ235 | Various Cancer Cells | ↓↓ | ↓↓ | Combined inhibition of PI3K and mTORC1 is necessary for robust dephosphorylation of 4E-BP1. plos.orgplos.org |

| Gedatolisib (B612122) | Canine Tumor Cells | ↓↓ | Not specified | Potently inhibited the activation of the PI3K/mTOR signaling pathway. spandidos-publications.com |

| XIN-10 | MCF-7 (Breast Cancer) | ↓↓ | ↓↓ | Inhibited phosphorylation of AKT-S473 and blocked the downstream mTOR pathway. mdpi.com |

| NVP-BEZ235 | Urothelial Carcinoma Cells | ↓↓ | ↓↓ | In contrast to mTORC1 inhibitors alone, dual inhibitors suppress phosphorylation of both S6K1 and 4E-BP1. plos.org |

This table summarizes findings from various preclinical studies. plos.orgplos.orgplos.orgspandidos-publications.commdpi.com

Cellular and Molecular Effects of Pi3k/mtor Inhibitor 1

Impact on Cell Cycle Dynamics

The PI3K/AKT/mTOR pathway is a crucial regulator of the cell cycle. wikipedia.org Inhibition of this pathway by compounds such as PI3K/mTOR Inhibitor-1 has been shown to directly interfere with cell cycle progression, primarily by inducing a halt in the G0/G1 phase. researchgate.netnih.gov

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

Treatment of cancer cells with dual PI3K/mTOR inhibitors consistently leads to cell cycle arrest in the G0/G1 phase. oncotarget.comspandidos-publications.com This effect is a result of the inhibitor's ability to modulate the expression and activity of key cell cycle regulatory proteins. For instance, studies on various inhibitors have demonstrated a significant decrease in the levels of Cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are essential for the G1/S phase transition. researchgate.netoncotarget.com

Furthermore, these inhibitors can increase the expression of cyclin-dependent kinase inhibitors like p27. nih.govplos.orgplos.org The upregulation of p27 is a critical mechanism for inducing G1/S cell-cycle arrest. oncotarget.com This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting their division. Research on inhibitors like NVP-BGT226 and VS-5584 has shown a predominant G0/G1-arrest in treated cancer cell lines. nih.govasco.org The collective evidence indicates that PI3K/mTOR Inhibitor-1 effectively blocks cell cycle progression by disrupting the machinery that drives cells from the G1 to the S phase.

Modulation of Cellular Proliferation and Survival

The PI3K/AKT/mTOR signaling cascade is one of the most frequently overactivated pathways in human cancers, playing a key role in promoting cell proliferation and survival. frontiersin.orgcelcuity.com By inhibiting this pathway, PI3K/mTOR Inhibitor-1 directly counteracts these cancer-promoting activities. The pathway integrates signals from growth factors and nutrients to drive cellular growth. celcuity.combiologists.com

Inhibition of PI3K and mTOR disrupts this signaling, leading to a significant reduction in cell proliferation. unc.edu This is achieved by blocking downstream signals that would normally promote the synthesis of proteins and lipids required for cell growth and division. biologists.com Moreover, the pathway's role in cell survival is critical; its inhibition often leads to decreased cell viability and can trigger cell death mechanisms. nih.gov The anti-proliferative effects are not just limited to halting the cell cycle but also involve a broader suppression of the metabolic processes that fuel rapid cell growth. oncotarget.com

Induction of Programmed Cell Death

PI3K/mTOR Inhibitor-1 can actively induce programmed cell death through two primary, and sometimes interconnected, mechanisms: apoptosis and autophagy.

Apoptosis Induction

Inhibition of the PI3K/AKT/mTOR pathway can trigger apoptosis, or programmed cell death, in cancer cells. nih.gov The pathway normally promotes survival by inhibiting pro-apoptotic proteins. nih.gov For example, the kinase AKT, a central node in the pathway, can phosphorylate and inactivate pro-apoptotic factors like BAD. nih.gov By blocking AKT activity, PI3K/mTOR inhibitors can unleash these pro-apoptotic signals.

Studies have shown that treatment with dual PI3K/mTOR inhibitors can lead to the cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis. plos.org Some inhibitors, like NVP-BEZ235, have been shown to induce apoptosis in sensitive cell lines. plos.org Additionally, mTOR inhibitors can promote the induction of Death Receptor 5 (DR5), which activates the extrinsic apoptotic pathway. nih.gov However, the apoptotic response can be cell-type dependent, and in some cases, the inhibition of the pathway alone may not be sufficient to induce robust apoptosis without the co-inhibition of anti-apoptotic proteins like BCL-2 or MCL-1. plos.orgresearchgate.net

Autophagy Modulation and Induction

A key function of mTOR, specifically the mTORC1 complex, is the suppression of autophagy. frontiersin.orgworldscientific.com Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. frontiersin.org Therefore, when PI3K/mTOR Inhibitor-1 blocks mTORC1, it removes this inhibitory signal, leading to the induction of autophagy. plos.orgbmj.com This is often observed through an increase in the conversion of the protein LC3-I to LC3-II, a key marker of autophagosome formation. amegroups.orgfrontiersin.org

While autophagy can sometimes act as a survival mechanism for cancer cells under stress, its induction by mTOR inhibitors can also lead to cell death, a process known as autophagic cell death. plos.org The relationship is complex; in some contexts, the induction of autophagy by a PI3K/mTOR inhibitor is a primary mechanism of its anti-cancer effect. bmj.com However, in other scenarios, cancer cells may use autophagy to resist treatment, suggesting that combining PI3K/mTOR inhibitors with autophagy inhibitors could be a more effective strategy. plos.orgamegroups.org

Regulation of Protein Synthesis and Translation Machinery

A central role of the mTOR pathway is to control protein synthesis, a highly energy-consuming process essential for cell growth and proliferation. nih.govphysiology.org mTORC1, in particular, acts as a master regulator of mRNA translation. nih.govwikipedia.org It achieves this by phosphorylating two key downstream effectors: the ribosomal protein S6 kinases (S6Ks) and the eukaryotic translation initiation factor 4E (eIF4E)-binding proteins (4E-BPs). frontiersin.orgtandfonline.com

When active, mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E. This allows eIF4E to form the eIF4F complex, which is critical for the initiation of cap-dependent translation of most mRNAs. nih.govtandfonline.com Simultaneously, phosphorylation of S6K by mTORC1 promotes ribosome biogenesis and the translation of specific mRNAs. researchgate.net

PI3K/mTOR Inhibitor-1, by blocking mTORC1, prevents the phosphorylation of both 4E-BP1 and S6K. unc.edu This leads to the inhibition of cap-dependent translation and a reduction in ribosome production, effectively shutting down the cell's protein synthesis machinery. nih.govphysiology.org This blockade of protein synthesis is a primary reason for the potent anti-proliferative effects of these inhibitors.

Data Tables

Table 1: Effects of PI3K/mTOR Inhibitor-1 on Cell Cycle Regulators

| Protein | Effect of Inhibitor | Consequence |

|---|---|---|

| Cyclin D1 | ▼ Decreased Expression | G1/S Arrest |

| CDK4 | ▼ Decreased Expression | G1/S Arrest |

| p27 | ▲ Increased Expression | G1/S Arrest |

Table 2: Key Cellular Processes Modulated by PI3K/mTOR Inhibitor-1

| Cellular Process | Effect of Inhibitor | Key Molecular Mediators |

|---|---|---|

| Cell Proliferation | Inhibition | Cyclin D1, p27 |

| Cell Survival | Inhibition | AKT, BAD, BCL-2 |

| Apoptosis | Induction | Caspase-3, PARP, DR5 |

| Autophagy | Induction | mTORC1, LC3-II |

Influence on Cellular Metabolism

PI3K/mTOR inhibitors exert a profound influence on cellular metabolism, which is often reprogrammed in cancer cells to support rapid proliferation. The PI3K/AKT/mTOR pathway is a central regulator of anabolic and catabolic processes, and its inhibition can disrupt these metabolic adaptations. amegroups.orgmdpi.com

Inhibition of the PI3K/mTOR pathway can significantly impact glucose metabolism. The pathway normally promotes glucose uptake and utilization by increasing the expression of glucose transporters and activating key glycolytic enzymes. amegroups.orgmdpi.com Dual PI3K/mTOR inhibitors have been shown to reduce glucose uptake and consumption, as well as glycolysis, in cancer cells under both normal and low-oxygen (hypoxic) conditions. mdpi.com Furthermore, these inhibitors can decrease the levels of hypoxia-inducible factor 1α (HIF-1α), a key protein that allows tumor cells to adapt to hypoxic environments, further contributing to reduced glucose utilization. mdpi.com

Beyond glycolysis, the PI3K/mTOR pathway also regulates lipid metabolism. It promotes the synthesis of fatty acids, a process that is often upregulated in cancer cells to provide building blocks for new membranes. mdpi.com Inhibition of this pathway can therefore lead to a decrease in lipid synthesis. mdpi.com

The metabolic effects of PI3K/mTOR inhibition are mediated through the downstream effectors of the pathway, including AKT and mTORC1. mdpi.com These, in turn, regulate transcription factors and enzymes that control metabolic fluxes. mdpi.com

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The PI3K/mTOR pathway plays a significant role in promoting angiogenesis, primarily through the regulation of vascular endothelial growth factor (VEGF). biologists.comnih.gov

PI3K/mTOR inhibitors have demonstrated anti-angiogenic properties in various preclinical models. tandfonline.commdpi.com They can decrease the secretion of VEGF from tumor cells, thereby inhibiting the stimulus for new blood vessel formation. nih.govmdpi.com This reduction in VEGF can lead to a "normalization" of the tumor vasculature, which is often chaotic and leaky. nih.govaacrjournals.org This normalization can improve blood flow and oxygenation within the tumor, which can have complex effects on tumor biology and response to other therapies. aacrjournals.org

Dual PI3K/mTOR inhibitors have been shown to have stronger anti-angiogenic activity than inhibitors that target only mTOR (rapalogs), suggesting that targeting both PI3K and mTOR provides a more comprehensive blockade of pro-angiogenic signaling. tandfonline.com The anti-angiogenic effects are not solely dependent on reducing VEGF expression, as PI3K signaling also plays a direct role in endothelial cell migration and function. nih.govtandfonline.com

However, the response of the tumor vasculature to PI3K/mTOR inhibition can be context-dependent, with some studies showing reduced microvessel density while others report no significant change. tandfonline.commdpi.com This variability may be related to the specific genetic makeup of the tumor and its reliance on the PI3K pathway for VEGF production. tandfonline.com

Impact on Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features and acquire a more migratory and invasive mesenchymal phenotype. This process is critically involved in cancer invasion and metastasis. oncotarget.comfrontiersin.org The PI3K/AKT/mTOR pathway is a key regulator of EMT. frontiersin.orgnih.gov

Activation of the PI3K/AKT/mTOR pathway can induce EMT by influencing the expression of key transcription factors such as Snail, ZEB, and Twist, which in turn repress epithelial markers like E-cadherin and upregulate mesenchymal markers like vimentin. frontiersin.org Consequently, PI3K/mTOR inhibitors can reverse or suppress EMT.

Studies have shown that PI3K/mTOR inhibitors can increase the expression of epithelial markers while decreasing mesenchymal markers. oncotarget.com For instance, the novel PI3K inhibitor HS-173 was found to reverse TGF-β-induced mesenchymal morphology and suppress migration and invasion in pancreatic cancer cells by blocking the PI3K/AKT/mTOR and Smad2/3 signaling pathways. oncotarget.com Similarly, the dual PI3K/mTOR inhibitor BEZ235 has been shown to reverse EMT in the context of chemoresistance in ovarian cancer. nih.gov By inhibiting EMT, PI3K/mTOR inhibitors can reduce the invasive and metastatic potential of cancer cells. nih.govmdpi.com

Immunomodulatory Effects

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and other stromal components. uq.edu.au The PI3K/mTOR pathway has emerged as a critical regulator of the TME, influencing the function and differentiation of various immune cells and contributing to an immunosuppressive environment that allows tumors to evade immune destruction. nih.govnih.gov

Remodeling of the Tumor Microenvironment

PI3K/mTOR inhibitors can induce profound remodeling of the TME, shifting it from an immunosuppressive to an immune-supportive state. nih.govnih.gov Aberrant activation of the PI3K/mTOR pathway in tumors is often associated with a "cold" tumor microenvironment, characterized by a lack of T-cell infiltration and an abundance of immunosuppressive cells. kuleuven.be

Inhibition of this pathway can lead to:

Increased T-cell infiltration: PI3K/mTOR inhibitors have been shown to increase the infiltration of CD4+ and CD8+ T cells into the tumor. nih.gov

Macrophage repolarization: They can promote the repolarization of tumor-associated macrophages (TAMs) from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype. nih.govaacrjournals.org

Enhanced antigen presentation: These inhibitors can increase antigen presentation by dendritic cells and tumor cells, making the cancer more visible to the immune system. nih.gov

Influence on Immune Cell Subsets (e.g., Macrophages, Dendritic Cells, T-cells)

PI3K/mTOR inhibitors have distinct effects on various immune cell subsets:

Macrophages: As mentioned, these inhibitors can shift the balance from immunosuppressive M2 macrophages to immunostimulatory M1 macrophages. aacrjournals.org They can also influence the secretion of cytokines from macrophages. plos.org

Dendritic Cells (DCs): PI3Kδ inhibitors can activate DCs to produce more IL-12, a cytokine that promotes cytotoxic T-cell responses. aacrjournals.org Inhibition of the PI3K/mTOR pathway can also enhance antigen presentation by DCs. mdpi.com

T-cells: The PI3K/mTOR pathway is fundamental for T-cell activation and differentiation. nih.gov Dual PI3K/mTOR inhibitors have been shown to interfere with IL-2-dependent responses in T-cells. nih.gov While they can inhibit the proliferation of effector T-cells, they can also promote the differentiation and expansion of regulatory T-cells (Tregs) under certain conditions. nih.gov However, other studies suggest that PI3K inhibitors can reduce the number and suppressive function of Tregs within the tumor microenvironment. nih.govmdpi.com Furthermore, inhibition of the PI3K-AKT-mTOR pathway can promote the development of memory T-cells. uq.edu.au

Modulation of Immunosuppressive Pathways

The PI3K/mTOR pathway contributes to immunosuppression through various mechanisms, and its inhibition can counteract these effects. nih.gov

Reduction of immunosuppressive cells: PI3K inhibitors can decrease the infiltration of myeloid-derived suppressor cells (MDSCs) and Tregs into the tumor. nih.govuq.edu.au

Downregulation of immunosuppressive molecules: The pathway is involved in the expression of immunosuppressive molecules like PD-L1. frontiersin.org Inhibition of the PI3K/mTOR pathway has been shown to decrease the expression of PD-L1 on tumor cells. frontiersin.org It can also reduce the production of immunosuppressive cytokines such as IL-10 and TGF-β. nih.gov

By modulating these immunosuppressive pathways, PI3K/mTOR inhibitors can help to overcome tumor immune evasion and enhance the efficacy of immunotherapies like immune checkpoint inhibitors. nih.govnih.gov

Interactive Data Tables

Table 1: Effects of PI3K/mTOR Inhibitor-1 on Cellular Processes

| Cellular Process | Effect of Inhibition | Key Molecular Changes |

| Cellular Metabolism | Decreased glucose uptake and glycolysis | Reduction in HIF-1α levels |

| Reduced lipid synthesis | ||

| Angiogenesis | Inhibition of new blood vessel formation | Decreased VEGF secretion |

| Normalization of tumor vasculature | ||

| EMT | Reversal/suppression of EMT | Increased E-cadherin, Decreased vimentin |

| Reduced cell migration and invasion | Inhibition of Snail, ZEB, Twist | |

| Immunomodulation | Remodeling of TME | Increased T-cell infiltration, M1 macrophage polarization |

| Enhanced anti-tumor immunity | Increased antigen presentation | |

| Modulation of immunosuppressive cells | Decreased Tregs and MDSCs |

Preclinical Efficacy and Mechanistic Investigations of Pi3k/mtor Inhibitor 1 in Disease Models

Efficacy in Cancer Models

The hyperactivation of the PI3K/mTOR pathway is a hallmark of many human cancers, often driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. oncotarget.comcancerbiomed.org Preclinical studies have extensively evaluated the antitumor activity of PI3K/mTOR Inhibitor-1 across a variety of cancer models.

In laboratory settings, PI3K/mTOR Inhibitor-1 has demonstrated potent activity against a broad spectrum of human cancer cell lines. These inhibitors effectively reduce cell viability and proliferation in cell lines derived from breast, lung, colon, pancreatic, prostate, and melanoma cancers. aacrjournals.org The inhibitory concentration at 50% (IC50), a measure of drug potency, is often in the low nanomolar range for many of these cell lines. ijrr.comnih.gov For example, the dual inhibitor GDC-0980 showed IC50 values of less than 200 nmol/L in 25% of cancer cell lines tested. aacrjournals.org Similarly, another inhibitor, PKI-587, inhibited the growth of 50 different human tumor cell lines with IC50 values under 100 nmol/L. celcuity.com

Mechanistically, treatment with PI3K/mTOR Inhibitor-1 leads to a significant reduction in the phosphorylation of key downstream effectors of the pathway, such as Akt (at both Ser473 and Thr308 sites), S6 ribosomal protein, and 4E-BP1. plos.orgnih.gov This blockade of signaling interrupts crucial cellular processes, leading to cell cycle arrest, commonly at the G1 phase, and the induction of apoptosis (programmed cell death). aacrjournals.orgnih.govnih.gov For instance, studies have shown that these inhibitors can induce apoptosis markers like cleaved PARP in sensitive cell lines. celcuity.com The response in vitro is often, but not always, correlated with the genetic status of the PI3K pathway, with cell lines harboring PIK3CA mutations or PTEN loss sometimes showing increased sensitivity. oncotarget.comnih.gov

Table 1: In Vitro Activity of Representative PI3K/mTOR Inhibitors in Cancer Cell Lines This table is a representative summary based on published data for various dual PI3K/mTOR inhibitors.

| Inhibitor | Cancer Type | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| GDC-0980 | Various Solid Tumors | Broad panel | Potent viability reduction (IC50 <200 nM in 25% of lines) | aacrjournals.org |

| BEZ235 (Dactolisib) | Colorectal Cancer | HCT116, DLD1 | Decreased cell viability (Median IC50 = 9.0–14.3 nM) | plos.org |

| PKI-587 | Breast Cancer | MDA-MB-361 | Induced apoptosis (cleaved PARP) at 30 nmol/L | celcuity.com |

| PF-04691502 | Ovarian Cancer | Patient-Derived Lines | Demonstrated antitumor activity across multiple models | frontiersin.org |

| IBL-302 | Breast Cancer | SKBR-3, BT-474 | Suppression of pAKT, pmTOR; effective in trastuzumab-resistant lines | nih.gov |

The antitumor effects of PI3K/mTOR Inhibitor-1 observed in vitro have been successfully translated into in vivo animal models. In xenograft studies, where human cancer cell lines are implanted into immunocompromised mice, oral administration of these inhibitors has led to significant tumor growth inhibition (TGI) and, in some cases, tumor regression. aacrjournals.orgcelcuity.com For example, GDC-0980 demonstrated greater than 50% TGI in 15 out of 20 xenograft models tested. aacrjournals.org Similarly, PKI-587 caused tumor regression in breast, colon, lung, and glioma xenograft models. celcuity.com

Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient directly into mice, are considered more representative of human cancer heterogeneity and clinical response. oncotarget.com In PDX models of HER2-positive breast cancer brain metastases, a combination of PI3K and mTOR inhibition resulted in durable tumor regressions in a majority of the models tested. nih.gov Dual PI3K/mTOR inhibitors have also shown efficacy in PDX models of triple-negative breast cancer, ovarian cancer, and bladder cancer, particularly in tumors with alterations in the PI3K pathway like PIK3CA mutations or PTEN loss. oncotarget.comspringermedizin.dethno.orgnih.gov These studies underscore the potential of these inhibitors to be effective against aggressive and treatment-resistant cancers.

Genetically Engineered Mouse Models (GEMMs) develop tumors in their natural microenvironment in response to specific genetic alterations, closely mimicking human disease initiation and progression. nih.gov These models have been instrumental in validating the efficacy of PI3K/mTOR Inhibitor-1. In a GEMM of colorectal cancer, the dual inhibitor BEZ235 induced significant tumor regression, even in tumors without a PIK3CA mutation, by decreasing proliferation and angiogenesis. plos.org

In a GEMM for RAS-driven melanoma, the combination of a MEK inhibitor and the PI3K/mTOR inhibitor BEZ235 was the only regimen out of 16 tested to show significant antitumor activity, leading to marked tumor regression. unclineberger.org This same combination proved highly effective in diverse breast cancer GEMMs, including models of claudin-low, basal-like, and luminal B subtypes. unclineberger.org Furthermore, in a GEMM of ovarian endometrioid adenocarcinoma driven by dysregulation of the PI3K pathway, treatment with mTOR inhibitors delayed tumor growth and improved survival. nih.govaacrjournals.org These findings in sophisticated GEMMs provide a strong rationale for the clinical investigation of these inhibitors in genetically defined patient populations.

Breast Cancer: The PI3K/mTOR pathway is activated in as many as 70% of breast cancers. cancerbiomed.org Preclinical studies have shown that PI3K/mTOR inhibitors are active against various subtypes. In models of HER2-positive breast cancer, these inhibitors can overcome resistance to anti-HER2 therapies like trastuzumab. nih.govcancernetwork.com In triple-negative breast cancer (TNBC) models, which lack targeted therapies, PI3K/mTOR inhibitors have effectively inhibited tumor growth, particularly in the luminal androgen receptor (LAR) subtype harboring PIK3CA or AKT1 mutations. springermedizin.dethno.org For hormone receptor-positive (HR+) cancers, inhibiting this pathway is a key strategy to overcome endocrine therapy resistance. nih.gov

Glioblastoma (GBM): Glioblastoma is an aggressive brain tumor characterized by frequent PI3K pathway alterations. d-nb.info A major challenge in treating GBM is the blood-brain barrier (BBB), which prevents many drugs from reaching the tumor. Several novel PI3K/mTOR inhibitors, such as DS7423 and GDC-0084, have been specifically designed to be brain-penetrant. oncotarget.comoup.comoncotarget.com In preclinical orthotopic models of GBM, where human glioma cells are implanted into the brains of mice, these inhibitors have demonstrated the ability to cross the BBB, suppress PI3K/mTOR signaling in the brain, and significantly extend the survival of tumor-bearing animals. oncotarget.comoncotarget.com Efficacy is often enhanced in GBM models with PIK3CA mutations or PTEN loss. oncotarget.com

Ovarian Cancer: The PI3K/mTOR pathway is a critical driver in certain subtypes of ovarian cancer, especially clear cell and endometrioid carcinomas, which frequently have PIK3CA mutations or PTEN loss. nih.gov Preclinical studies have shown that PI3K/mTOR inhibitors are effective in ovarian cancer cell lines and xenograft models. frontiersin.orgnih.govamegroups.org In a mouse model where ovarian tumors were initiated by Pik3ca mutation and Pten deletion, pharmacological inhibition of PI3K/mTOR delayed tumor growth and prolonged survival, providing direct proof-of-concept for targeting this pathway in ovarian cancer. nih.govmdpi.com

Hematologic Malignancies: The PI3K pathway, particularly the p110δ isoform, is crucial for the survival and proliferation of B-cells, making it an attractive target in B-cell malignancies. nih.govaacrjournals.org Dual PI3K/mTOR inhibitors have shown potent efficacy in preclinical models of acute lymphoblastic leukemia (ALL) and lymphoma. frontiersin.orgnih.gov In patient-derived xenograft models of Philadelphia chromosome (Ph)-like ALL, a high-risk subtype, the dual PI3K/mTOR inhibitor gedatolisib (B612122) resulted in a near-eradication of the leukemia and prolonged survival. ashpublications.org This suggests a strong therapeutic potential for these agents in various blood cancers. haematologica.org

Table 2: In Vivo Efficacy of Representative PI3K/mTOR Inhibitors in Specific Cancer Models This table is a representative summary based on published data for various dual PI3K/mTOR inhibitors.

| Inhibitor | Cancer Model Type | Key Finding | Reference |

|---|---|---|---|

| BEZ235 (Dactolisib) | Melanoma & Breast Cancer GEMMs (combination w/ MEKi) | Significant tumor regression and improved survival | unclineberger.org |

| Gedatolisib | Ph-like ALL PDX Model | Near eradication of leukemia and prolonged survival | ashpublications.org |

| DS7423 | Glioblastoma Orthotopic Xenograft (PTEN mutant) | Crossed BBB, inhibited tumor growth, and extended median survival | oncotarget.comoncotarget.com |

| PF-04691502 | Triple-Negative Breast Cancer PDX (PTEN-deficient) | Enhanced tumor growth inhibition when combined with chemotherapy | oncotarget.com |

| Generic PI3K/mTORi | Ovarian Cancer GEMM (Pik3ca-mutant/Pten-deleted) | Delayed tumor growth and prolonged survival | nih.govmdpi.com |

Genetically Engineered Mouse Models (GEMMs)

Efficacy in Non-Oncological Disease Models

While the primary focus of PI3K/mTOR inhibitor development has been oncology, the pathway's central role in regulating immune responses and inflammation suggests its relevance in other diseases.

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The PI3K/mTOR pathway is a central regulator of immune cell function, including the activation of microglia, the primary immune cells of the brain. nih.gov Dysregulated PI3K/mTOR signaling can contribute to chronic neuroinflammation by promoting the release of inflammatory cytokines and reactive oxygen species (ROS). nih.gov

Preclinical in vitro studies have begun to explore the therapeutic potential of dual PI3K/mTOR inhibitors in this context. Using cell culture models, the dual inhibitor PF-04691502 has been shown to modulate neuroinflammatory processes. nih.gov The inhibitor demonstrated the ability to control microglial activation, reduce the production of inflammatory cytokines, and mitigate oxidative stress responses. nih.gov These findings suggest that by dampening the aberrant activation of microglia, PI3K/mTOR Inhibitor-1 could represent a novel therapeutic strategy for managing diseases driven by neuroinflammation. Further research in animal models of specific neuroinflammatory conditions, such as multiple sclerosis, is ongoing to validate these initial findings. researchgate.net

Correlation of Efficacy with Genetic Alterations and Biomarkers

The preclinical efficacy of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors is significantly influenced by the genetic landscape of the tumor. The activation of the PI3K/AKT/mTOR pathway is a central event in many cancers, often driven by specific mutations or alterations that can serve as predictive biomarkers for therapeutic response. nih.govaacrjournals.org Preclinical data consistently suggest that cancers harboring activating mutations within this pathway are more likely to be sensitive to its inhibition. aacrjournals.org

PIK3CA Mutations

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common activating alterations in human cancers. aacrjournals.org These mutations, frequently occurring in the helical (exon 9) or kinase (exon 20) domains, lead to constitutive activation of the PI3K pathway. aacrjournals.orgmdpi.com Preclinical studies have repeatedly demonstrated that the presence of PIK3CA mutations is a strong predictor of sensitivity to PI3K/mTOR inhibitors. aacrjournals.orgcancernetwork.com

In various cancer cell lines, including those from breast, colorectal, and ovarian cancers, a clear correlation has been observed between PIK3CA mutation status and response to treatment. For instance, preclinical models of PIK3CA-mutant colorectal cancer showed that the dual PI3K/mTOR inhibitor LY3023414 could decrease cell proliferation and reduce tumor growth in vivo. mdpi.com Similarly, other studies have found that cell lines with PIK3CA mutations exhibit preferential growth inhibition when treated with dual PI3K/mTOR inhibitors. oncotarget.com The rationale is that tumors with these mutations are "addicted" to the PI3K pathway for their growth and survival, making them particularly vulnerable to its blockade. nih.gov While the presence of a PIK3CA mutation suggests sensitivity, the specific type of mutation (e.g., H1047R in the kinase domain) may also influence the degree of response. nih.gov

| Cancer Model | Genetic Alteration | Inhibitor Class | Key Finding | Citation |

| Colorectal Cancer Cell Lines | PIK3CA Mutation | Dual PI3K/mTOR Inhibitor (LY3023414) | Decreased cell proliferation and reduced in vivo tumor growth. | mdpi.com |

| Glioblastoma (GBM) Cell Lines | PIK3CA Mutation | Dual PI3K/mTOR Inhibitor (DS) | Preferential inhibition of cell growth compared to wild-type. | oncotarget.com |

| Diverse Solid Tumor Models | PIK3CA Mutation | PI3K/AKT/mTOR Pathway Inhibitors | Significantly higher response rates in mutated vs. wild-type models. | aacrjournals.org |

| Breast Cancer Cell Lines | PIK3CA Mutation | Dual PI3K/mTOR Inhibitor (BEZ235) | Antitumor activity observed in trastuzumab-resistant models. | cancernetwork.com |

PTEN Loss or Inactivation

The phosphatase and tensin homolog (PTEN) gene encodes a tumor suppressor protein that acts as a critical negative regulator of the PI3K/AKT/mTOR pathway. nih.gov Loss of PTEN function, through mutation, deletion, or epigenetic silencing, results in the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent hyperactivation of the pathway, similar to the effect of PIK3CA mutations. nih.govoncotarget.com Consequently, PTEN loss is considered a key biomarker for predicting response to PI3K/mTOR inhibitors. cancernetwork.com

Preclinical studies across various cancer types, including glioblastoma and ovarian and breast cancer, have validated this concept. mdpi.comoncotarget.comcancerbiomed.org In models of glioblastoma, which frequently exhibit PTEN loss, treatment with a dual PI3K/mTOR inhibitor showed a preferential growth inhibition in PTEN-altered cell lines. oncotarget.com Likewise, ovarian cancer cells, which commonly have lost PTEN expression, demonstrated increased apoptosis and decreased cell growth when treated with a PI3K inhibitor. mdpi.com In triple-negative breast cancer (TNBC), the high frequency of PTEN loss contributes to pathway activation and provides a strong rationale for the use of PI3K/mTOR inhibitors. cancernetwork.comcancerbiomed.org These findings establish that tumors lacking functional PTEN are often dependent on the PI3K pathway, rendering them susceptible to targeted inhibition.

| Cancer Model | Genetic Alteration | Inhibitor Class | Key Finding | Citation |

| Glioblastoma (GBM) Models | PTEN Loss/Alteration | Dual PI3K/mTOR Inhibitor (DS) | Preferential cellular growth inhibition; survival benefit in orthotopic models. | oncotarget.com |

| Ovarian Cancer Cell Lines | PTEN Loss | PI3K Inhibitor (D-116883) | Increased apoptosis and decreased cell growth. | mdpi.com |

| Triple-Negative Breast Cancer (TNBC) | PTEN Loss | PI3K/mTOR Inhibitors | High pathway activity provides strong rationale for inhibitor use. | cancernetwork.comcancerbiomed.org |

| Ovarian Endometrioid Adenocarcinoma (Mouse Model) | Pten Inactivation | mTOR and AKT Inhibitors | In vivo tumor response demonstrated. | nih.gov |

| Platinum-Refractory Ovarian Cancer | PTEN Loss & PIK3CA Amplification | PI3K Inhibitor (Pictilisib) | Partial response observed in a patient. | mdpi.com |

Other Pathway Mutations/Amplifications

The efficacy of PI3K/mTOR inhibitors can also be modulated by genetic alterations in other signaling pathways, most notably the RAS/MAPK pathway. The presence of concurrent mutations in genes such as KRAS or BRAF can confer resistance to PI3K/mTOR inhibition. aacrjournals.org These mutations activate the parallel MAPK signaling cascade, providing an escape route for cancer cells when the PI3K pathway is blocked. nih.gov Preclinical studies have shown that tumor models with dual PIK3CA and KRAS or BRAF mutations are often resistant to mTOR inhibitors. This suggests that in tumors with co-mutations, a single-agent PI3K/mTOR inhibitor is unlikely to be effective, and combination therapies targeting both pathways may be necessary. aacrjournals.org

Other alterations within the PI3K pathway can also influence inhibitor response. Amplification or activating mutations of PIK3R1, which encodes the p85 regulatory subunit of PI3K, provides an alternative mechanism for pathway activation. oncotarget.comnih.gov Furthermore, the inactivation of other tumor suppressors that negatively regulate the pathway, such as inositol (B14025) polyphosphate 4-phosphatase type II (INPP4B) and LKB1 (STK11), has been implicated in tumorigenesis and may also correlate with sensitivity to PI3K/mTOR inhibitors. nih.govcancerbiomed.org Conversely, acquired resistance to PI3K/mTOR inhibitors can be driven by the amplification or activation of downstream effectors, such as MYC, which can bypass the upstream blockade. nih.gov

| Cancer Model | Genetic Alteration | Inhibitor Class | Key Finding | Citation |

| Colorectal/Ovarian Cancer Models | PIK3CA + KRAS/BRAF Mutation | PI3K/AKT/mTOR Inhibitors | Concomitant mutations mediate resistance. | aacrjournals.org |

| Various Cancer Cell Lines | PIK3CA + KRAS/BRAF Mutation | mTOR Inhibitor (Everolimus) | Dual mutated tumors were resistant to therapy. | |

| Colorectal Cancer Models | KRAS/BRAF + PIK3CA/PTEN | MEK + mTORC1/2 Inhibitors | Dual blockade resulted in synergistic antiproliferative effects. | aacrjournals.org |

| Chronic Lymphocytic Leukemia | Acquired KRAS, BRAF, or MAP2K1 Mutations | PI3K Inhibitors | Acquired mutations observed in patients at relapse, indicating a resistance mechanism. | mdpi.com |

| Cancer Models | MYC Amplification/Activation | PI3K-mTOR Inhibitors | Aberrant MYC activation can contribute to acquired resistance. | nih.gov |

Mechanisms of Resistance to Pi3k/mtor Inhibitor 1

Intrinsic Resistance Mechanisms

Intrinsic, or de novo, resistance to PI3K/mTOR inhibitors exists prior to the administration of the drug. This pre-existing resistance can be attributed to a variety of molecular characteristics within the tumor cells that render them less susceptible to the inhibitor's effects. One major factor is the presence of genetic alterations in key signaling pathways. For instance, tumors with co-existing mutations in both the PI3K pathway and the Ras/MAPK pathway, such as concurrent PIK3CA and KRAS or BRAF mutations, often exhibit intrinsic resistance to PI3K/mTOR inhibitors. In such cases, the MAPK pathway can provide a parallel survival signal that allows cancer cells to thrive despite the inhibition of PI3K/mTOR signaling.

Another significant mechanism of intrinsic resistance involves the functional status of tumor suppressor genes like PTEN. While loss of PTEN can sensitize some tumors to pan-PI3K inhibitors, it can also contribute to resistance to isoform-specific PI3K inhibitors by shifting the dependency to other PI3K isoforms not targeted by the drug. mdpi.com Furthermore, the baseline activation of other survival pathways can also confer intrinsic resistance. For example, high expression of the PIM kinase has been identified as a factor that can mediate resistance to PI3K inhibitors from the outset. nih.gov The complexity of the tumor microenvironment and the inherent heterogeneity of tumor cells also play a crucial role in intrinsic resistance, where a subpopulation of cells may already possess resistance-conferring traits. frontiersin.org

Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that are initially sensitive to a PI3K/mTOR inhibitor. This form of resistance develops under the selective pressure of the therapy, where a small population of resistant cells can expand or where sensitive cells acquire new alterations that allow them to overcome the drug's effects. A common mechanism of acquired resistance is the development of secondary mutations in the target proteins or in other components of the PI3K/mTOR pathway. For example, acquired mutations in PIK3CA or PIK3CB have been shown to confer resistance to PI3K inhibitors. mdpi.com

Furthermore, cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2. nih.gov These transporters function as efflux pumps, actively removing the drug from the cell and thereby reducing its intracellular concentration and efficacy. nih.gov Studies with the dual PI3K/mTOR inhibitor gedatolisib (B612122) have shown that overexpression of ABCB1 and ABCG2 is a major factor in acquired resistance in colorectal cancer cells. nih.gov Another mechanism of acquired resistance involves epigenetic changes that alter gene expression patterns to promote cell survival. For instance, resistance to the dual PI3K/mTOR inhibitor dactolisib (B1683976) (BEZ235) has been associated with the upregulation of the mTORC1 component RAPTOR, leading to refractory mTORC1 activity. plos.org

Activation of Receptor Tyrosine Kinases (RTKs) and Negative Feedback Loops

A critical mechanism of resistance to PI3K/mTOR inhibition involves the activation of receptor tyrosine kinases (RTKs) through the disruption of negative feedback loops. The PI3K/mTOR pathway is a key regulator of cell growth and survival, and its inhibition can trigger compensatory signaling through various RTKs to maintain cellular homeostasis.

Upregulation of IGF-1R, EGFR, HER2, HER3

Inhibition of the PI3K/mTOR pathway can lead to the upregulation and activation of several RTKs, including insulin-like growth factor 1 receptor (IGF-1R), epidermal growth factor receptor (EGFR), and members of the human epidermal growth factor receptor family, HER2 and HER3. nih.gov This upregulation is often mediated by the transcription factor FOXO3a, which becomes activated upon the inhibition of its upstream suppressor, AKT. mdpi.com

IGF-1R: Upregulation of IGF-1R has been identified as a mechanism of resistance to PI3K inhibitors in ovarian cancer. nih.gov In resistant cells, sustained activation of the AKT/mTOR pathway was found to be regulated by the upregulation of IGF-1R. nih.gov Combining a PI3K inhibitor with an IGF-1R inhibitor has been shown to overcome this resistance. nih.govresearchgate.net

EGFR: The activation of EGFR signaling is another escape mechanism. In ovarian cancer models, inhibition of PI3K/mTOR led to the upregulation of EGFR, and co-inhibition of both pathways abrogated this resistance. nih.gov

HER2 and HER3: The HER2/HER3 signaling axis is a potent activator of the PI3K pathway. Inhibition of PI3K can lead to a compensatory upregulation of HER3 expression. nih.gov This increased HER3 can then dimerize with HER2, leading to the reactivation of downstream signaling and conferring resistance. nih.govnih.gov In PTEN wild-type prostate cancer models, resistance to the dual PI3K/mTOR inhibitor DS-7423 was associated with the upregulation of HER2. ucl.ac.uk

| Resistance Mechanism | Key Upregulated RTK | Cancer Type/Model | Research Finding |

| Acquired Resistance | IGF-1R | Ovarian Cancer | Sustained AKT/mTOR activation in resistant cells is driven by IGF-1R upregulation. nih.gov |

| Adaptive Response | EGFR | Ovarian Cancer Spheroids | Inhibition of PI3K/mTOR leads to upregulation of EGFR, and co-inhibition overcomes resistance. nih.gov |

| Compensatory Feedback | HER2/HER3 | HER2-overexpressing Breast Cancer | PI3K inhibition results in a compensatory activation of the ERK signaling pathway through HER receptor activation. nih.gov |

| Acquired Resistance | HER2 | PTEN wild-type Prostate Cancer | Resistance to a dual PI3K/mTOR inhibitor is mediated by the upregulation of HER2. ucl.ac.uk |

Compensatory Akt Phosphorylation

A key consequence of targeting mTORC1 alone is the relief of a negative feedback loop, leading to the compensatory phosphorylation and activation of Akt. mTORC1 normally phosphorylates and inhibits insulin (B600854) receptor substrate-1 (IRS-1), which is an upstream activator of PI3K. When mTORC1 is inhibited, this negative feedback is removed, allowing for enhanced signaling through IRS-1 to PI3K and subsequently to Akt. This rebound Akt activation can limit the antitumor efficacy of mTORC1 inhibitors. aacrjournals.orgplos.org

Dual PI3K/mTOR inhibitors were developed in part to overcome this compensatory Akt activation by simultaneously blocking both PI3K and mTOR. aacrjournals.org However, even with dual inhibitors, cancer cells can find ways to maintain Akt signaling. Studies have shown that in some contexts, the addition of a PI3K inhibitor to an mTOR inhibitor can effectively mitigate the compensatory Akt phosphorylation and improve treatment response. aacrjournals.org

Activation of Parallel Pro-Survival Signaling Pathways

When the PI3K/mTOR pathway is blocked, cancer cells can adapt by activating other signaling pathways that promote cell survival and proliferation. This pathway crosstalk is a fundamental mechanism of drug resistance.

MAPK Pathway Activation

One of the most well-documented parallel survival pathways that becomes activated upon PI3K/mTOR inhibition is the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway. oncotarget.com Inhibition of mTORC1 has been shown to activate the MAPK pathway through a PI3K-dependent feedback loop. jci.org This activation can attenuate the therapeutic effect of PI3K/mTOR inhibitors. nih.gov

Research has demonstrated that in various cancer models, including HER2-overexpressing breast cancer, inhibition of the PI3K/mTOR pathway leads to a compensatory activation of ERK signaling. nih.gov This acquired dependency on the ERK pathway for survival makes the combination of PI3K/mTOR inhibitors and MEK inhibitors a rational therapeutic strategy to overcome resistance. jci.orgaacrjournals.org In colorectal cancer models, resistance to the PD-1/PD-L1 inhibitor BMS-1166 was associated with the activation of both the PI3K/mTOR and MAPK pathways, and combining a dual PI3K/mTOR inhibitor with the treatment suppressed both pathways.

| Resistance Mechanism | Activated Parallel Pathway | Cancer Type/Model | Research Finding |

| Compensatory Feedback | MAPK/ERK Pathway | Human Cancer Cell Lines | Inhibition of mTORC1 activates the MAPK pathway via an S6K-PI3K-Ras feedback loop. jci.org |

| Acquired Dependency | MAPK/ERK Pathway | HER2-overexpressing Breast Cancer | PI3K inhibition leads to enhanced HER signaling and an acquired dependency on the ERK pathway. nih.gov |

| Adaptive Response | MAPK/ERK Pathway | Primary Prostate Cancer Cultures | Inhibition of the PI3K/AKT/mTOR pathway triggers the activation of the Ras/MEK/ERK compensatory pathway. oncotarget.com |

| Acquired Resistance | MAPK Pathway | Colorectal Cancer | Resistance to a PD-1/PD-L1 inhibitor was linked to the activation of both PI3K/mTOR and MAPK pathways. |

Activation of FAK

Focal Adhesion Kinase (FAK) has been identified as a critical mediator of resistance to PI3K/mTOR inhibitors. FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signaling, regulating cellular processes such as adhesion, migration, proliferation, and survival.

Activation of FAK can provide a compensatory survival signal when the PI3K/mTOR pathway is inhibited. Research has shown that in some cancer models, inhibition of mTORC1 can lead to an adaptive response involving the activation of FAK. This activation is often associated with alterations in the expression of extracellular matrix genes. In breast cancer cell lines, for instance, an inverse correlation between rapamycin (B549165) (an mTORC1 inhibitor) response and FAK activation has been observed. nih.gov

Studies in pancreatic neuroendocrine tumors (PanNETs) have also highlighted the role of FAK in resistance to mTOR inhibitors like everolimus (B549166). In PanNETs, FAK is often overexpressed and hyperphosphorylated. mdpi.com The inhibition of mTOR can lead to a feedback activation of AKT, a key downstream effector of PI3K. FAK signaling can contribute to this AKT reactivation, thereby circumventing the effects of the mTOR inhibitor. The combination of a FAK inhibitor with an mTOR inhibitor has been shown to synergistically inhibit PanNET growth and induce apoptosis by blocking this feedback loop. mdpi.com

Furthermore, in PTEN-null T-cell acute lymphoblastic leukemia (T-ALL), FAK signaling has been shown to provide a parallel survival pathway to the PI3K-AKT axis. In this context, the genetic or pharmacological inhibition of FAK sensitizes T-ALL cells to PI3K/mTOR inhibition both in vitro and in vivo. frontiersin.org This suggests that in tumors with certain genetic backgrounds, such as PTEN loss, there is a heightened dependency on FAK for survival when the PI3K/mTOR pathway is targeted.

| Cancer Type | Inhibitor Studied | Key Finding | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Breast Cancer | Rapamycin (mTORC1 inhibitor) | FAK activation is inversely correlated with rapamycin response. FAK inhibition sensitizes rapamycin-resistant tumors. | Dual targeting of FAK and mTORC1 may improve efficacy in resistant breast cancers. | nih.gov |

| Pancreatic Neuroendocrine Tumors (PanNETs) | Everolimus (mTOR inhibitor) | FAK is overexpressed and hyperphosphorylated in PanNETs and contributes to resistance by feedback activation of AKT. | Combined FAK and mTOR inhibition shows synergistic antitumor activity. | mdpi.com |

| PTEN-null T-cell Acute Lymphoblastic Leukemia (T-ALL) | PI3K/mTOR inhibitors | FAK provides a compensatory survival signal parallel to the PI3K-AKT pathway. | FAK inhibition significantly sensitizes PTEN-null T-ALL cells to PI3K/mTOR inhibitors. | frontiersin.org |

Genetic and Genomic Alterations Driving Resistance

Acquired resistance to PI3K/mTOR Inhibitor-1 can be driven by the selection and expansion of tumor cell clones harboring specific genetic and genomic alterations. These changes can either reactivate the PI3K/mTOR pathway or engage alternative survival pathways.

The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/AKT pathway. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity. Loss of PTEN function leads to hyperactivation of the PI3K pathway. While primary PTEN loss is a known mechanism of oncogenesis and can predict sensitivity to certain PI3K inhibitors, the acquisition of secondary, loss-of-function mutations in PTEN is a clinically validated mechanism of acquired resistance to PI3K inhibitors. mdpi.comaacrjournals.org

In a notable case study of a patient with metastatic breast cancer harboring a PIK3CA mutation, treatment with a PI3Kα inhibitor initially led to a clinical response. However, upon disease progression, analysis of multiple metastatic sites revealed a convergent evolution of resistance. nih.govaacrjournals.org While the pre-treatment tumor had a single copy loss of PTEN, the resistant metastatic lesions acquired additional, distinct PTEN genetic alterations, leading to complete loss of PTEN protein expression. nih.govaacrjournals.org This biallelic loss of PTEN renders tumors resistant to PI3Kα-specific inhibition because they become dependent on the p110β isoform of PI3K for pathway signaling. mdpi.comaacrjournals.org

Functional studies have confirmed that inducible knockdown of PTEN in sensitive cancer cell lines confers resistance to PI3Kα inhibitors. nih.govaacrjournals.org This resistance can be overcome by the simultaneous inhibition of the p110β isoform, highlighting the therapeutic potential of dual PI3Kα/β inhibitors in the context of acquired PTEN loss. aacrjournals.org

The amplification of oncogenes, particularly MYC, has emerged as a significant mechanism of resistance to PI3K/mTOR inhibitors. MYC is a transcription factor that regulates a wide array of genes involved in cell growth, proliferation, and metabolism.

Studies have shown that in PI3K-driven mammary tumors that recur after treatment with a PI3K inhibitor, MYC amplification is a frequent event. mdpi.com This amplification contributes to relapse and resistance in a manner that is independent of the PI3K pathway itself. mdpi.com In prostate cancer models, tumors driven by MYC activation are highly resistant to dual PI3K/mTOR inhibitors compared to tumors with PTEN deficiency. mdpi.com

The mechanism by which MYC amplification drives resistance appears to be through its ability to sustain cellular processes that are normally suppressed by PI3K/mTOR inhibition. For example, MYC can promote the translation of ribosomal proteins, thereby counteracting the translation inhibition induced by mTOR inhibitors. plos.org In some contexts, MYC upregulation in response to PI3K/mTOR inhibition is dependent on the suppression of the stress-activated p38 MAPK pathway. cancernetwork.com

Furthermore, research has demonstrated that MYC overexpression is sufficient to confer resistance to both pan-PI3K and dual PI3K/mTOR inhibitors. aacrjournals.orggrantome.com This suggests that for tumors with pre-existing MYC amplification, PI3K/mTOR inhibitors may have limited efficacy.

| Alteration | Cancer Type | Inhibitor Studied | Key Finding | Therapeutic Implication | Reference |

|---|---|---|---|---|---|

| Secondary PTEN loss-of-function | Metastatic Breast Cancer | BYL719 (PI3Kα inhibitor) | Acquired biallelic loss of PTEN through convergent evolution leads to clinical resistance. | Combined inhibition of PI3Kα and PI3Kβ may overcome resistance. | nih.govaacrjournals.org |

| MYC Amplification | Breast Cancer, Prostate Cancer | GDC0941 (PI3K inhibitor), NVP-BEZ235 (dual PI3K/mTOR inhibitor) | MYC amplification is a driver of acquired resistance to PI3K/mTOR inhibitors. | MYC status may be a biomarker for predicting resistance to mTOR-targeted therapies. | mdpi.complos.org |

Secondary Target Mutations (e.g., PTEN loss-of-function)

Role of Insulin Signaling in Pathway Reactivation

The PI3K/mTOR pathway is a central node in cellular metabolism and is intricately linked with insulin and insulin-like growth factor (IGF) signaling. Inhibition of the PI3K pathway can trigger a systemic feedback loop involving insulin signaling, which can ultimately lead to the reactivation of the very pathway being targeted.

Treatment with PI3K inhibitors often leads to on-target hyperglycemia. nih.gov This is because PI3K is a key mediator of insulin-stimulated glucose uptake in peripheral tissues. The resulting increase in blood glucose levels triggers a compensatory rise in insulin secretion from the pancreas. This hyperinsulinemia can then reactivate PI3K signaling in tumor cells, even in the presence of a PI3K inhibitor, by strongly stimulating the insulin receptor (INSR) and the IGF-1 receptor (IGF1R). nih.gov

Specifically, inhibition of PI3K or mTORC1 can relieve a negative feedback loop where S6K (a downstream target of mTORC1) normally phosphorylates and degrades insulin receptor substrate 1 (IRS1). nih.gov With the inhibitor present, IRS1 levels increase, enhancing the sensitivity of the cell to insulin and IGF-1. This, coupled with the systemic increase in insulin, leads to a potent reactivation of the PI3K/AKT pathway. nih.gov

In breast cancer cell lines that have developed resistance to the PI3Kα inhibitor alpelisib (B612111), an increase in the phosphorylation of IGF1R and IRS1/IRS2 has been observed. nih.gov This suggests that the IGF1R/IRS signaling axis plays a crucial role in mediating this form of resistance. Consequently, combining PI3K inhibitors with inhibitors of IGF1R has been proposed as a strategy to overcome this resistance mechanism. nih.gov

Crosstalk with Other Signaling Networks

The PI3K/mTOR pathway does not operate in isolation. It is part of a complex and interconnected network of signaling pathways that regulate cell fate. Crosstalk between the PI3K/mTOR pathway and other signaling networks, most notably the mitogen-activated protein kinase (MAPK) pathway, is a well-established mechanism of resistance to PI3K/mTOR inhibitors.

The PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways are two major signaling cascades that are frequently dysregulated in cancer. There is significant crosstalk between these two pathways, and the inhibition of one can lead to the compensatory upregulation of the other. mdpi.com For example, inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the MAPK pathway. mdpi.com This activation of ERK signaling can then promote cell survival and proliferation, thereby mitigating the effects of the PI3K/mTOR inhibitor.

In some cancer models, resistance to PI3K/mTOR inhibitors is associated with the upregulation of receptor tyrosine kinases (RTKs) that can activate both the PI3K and MAPK pathways. mdpi.com The transcription factor FOXO, which is negatively regulated by AKT, can, upon AKT inhibition, translocate to the nucleus and promote the transcription of several RTKs, including HER3, IGF1R, and the insulin receptor. mdpi.comnih.gov

The clinical relevance of this crosstalk is underscored by the observation that tumors with co-occurring mutations in both the PI3K and MAPK pathways are often resistant to single-agent PI3K or mTOR inhibitors. This provides a strong rationale for the development of combination therapies that co-target both the PI3K/mTOR and MAPK pathways to prevent or overcome resistance.

Strategies to Overcome Resistance to Pi3k/mtor Inhibitor 1

Combination Therapies with Other Targeted Agents

The MAPK/ERK and PI3K/AKT/mTOR pathways are critical signaling cascades that are frequently dysregulated in cancer. nih.gov Cross-talk between these two pathways is a known mechanism of resistance to targeted therapies. Inhibition of the PI3K/mTOR pathway can lead to a compensatory activation of the MAPK/ERK pathway, and vice-versa. tandfonline.com Therefore, the dual blockade of both pathways is a rational strategy to overcome resistance and achieve a more potent anti-tumor effect. nih.gov

Preclinical studies have demonstrated the synergistic effects of combining PI3K/mTOR inhibitors with MEK inhibitors in various cancer models. nih.gov For instance, in a genetically engineered mouse model of ovarian cancer driven by KRAS mutation and PTEN deletion, the combination of the dual PI3K/mTOR inhibitor PF-04691502 and the MEK inhibitor PD-0325901 showed significant in vivo efficacy. nih.gov Similarly, the combination of the dual PI3K/mTOR inhibitor dactolisib (B1683976) and the ERK inhibitor SCH772984 resulted in synergistic cytotoxic effects in high-grade serous ovarian cancer cells. nih.gov In RAS-driven melanoma models, combined treatment with a MEK inhibitor (AZD6244) and a dual PI3K/mTOR inhibitor (BEZ235) was the only regimen to show significant anti-tumor activity, leading to tumor regression and improved survival. aacrjournals.orgunclineberger.org

Clinical trials have also explored this combination. A phase Ib trial of a dual PI3K/mTOR inhibitor with a MEK inhibitor showed preliminary activity, although dose-limiting toxicities were a concern. mdpi.com Another study evaluating the combination of a pan-PI3K inhibitor (BKM120) and a MEK inhibitor (trametinib) in patients with advanced solid tumors with RAS or BRAF mutations reported partial responses in patients with melanoma, pancreatic cancer, and endometrial cancer. nih.gov

Table 1: Research Findings on PI3K/mTOR and MEK/ERK Inhibitor Combination Therapies

| Cancer Model | Inhibitors Used | Key Findings |

| Ovarian Cancer (mouse model) | PF-04691502 (PI3K/mTOR) + PD-0325901 (MEK) | Demonstrated in vivo efficacy. nih.gov |

| High-Grade Serous Ovarian Cancer (cell lines) | Dactolisib (PI3K/mTOR) + SCH772984 (ERK) | Showed synergistic cytotoxic effects. nih.gov |

| RAS-driven Melanoma (mouse model) | BEZ235 (PI3K/mTOR) + AZD6244 (MEK) | Induced significant tumor regression and improved survival. aacrjournals.orgunclineberger.org |

| Advanced Solid Tumors (clinical trial) | BKM120 (pan-PI3K) + Trametinib (MEK) | Partial responses observed in melanoma, pancreatic, and endometrial cancers. nih.gov |

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair mechanisms. The rationale for combining PI3K/mTOR inhibitors with PARP inhibitors stems from the observation that the PI3K pathway is involved in DNA damage repair. d-nb.info Inhibition of the PI3K pathway can lead to a state of "BRCAness" or homologous recombination deficiency, sensitizing cancer cells to PARP inhibitors. frontiersin.org

Preclinical studies have shown that the combination of PI3K inhibitors and PARP inhibitors can be effective in various cancers, including those without BRCA mutations. frontiersin.orgnih.gov In ovarian cancer cell lines with wild-type PIK3CA, the combination of the PI3K inhibitor BKM120 and the PARP inhibitor olaparib (B1684210) synergistically blocked cell growth. nih.gov This was associated with attenuated PI3K/AKT/mTOR signaling, impaired DNA damage response, and downregulation of BRCA expression. nih.gov Similarly, in endometrial cancer cell lines with mutated PTEN, which leads to over-activation of the PI3K/mTOR pathway, PI3K inhibition sensitized the cells to PARP inhibitors. d-nb.info In a mouse model of BRCA1-related breast cancer, the combination of NVP-BKM120 and olaparib significantly delayed tumor growth. aacrjournals.org

The synergistic effect of this combination is thought to be due to multiple mechanisms. PI3K inhibition can reduce the expression of key homologous recombination proteins like RAD51 and BRCA1/2, thereby impairing DNA repair and increasing the efficacy of PARP inhibitors. frontiersin.orgoncotarget.com

Table 2: Research Findings on PI3K/mTOR and PARP Inhibitor Combination Therapies

| Cancer Model | Inhibitors Used | Key Findings |

| Ovarian Cancer (cell lines) | BKM120 (PI3K) + Olaparib (PARP) | Synergistic growth inhibition, impaired DNA damage response, and BRCA downregulation. nih.gov |

| Endometrial Cancer (cell lines) | BKM120 (PI3K) + Olaparib/BMN-673 (PARP) | PI3K inhibition sensitized PTEN-mutated cells to PARP inhibitors. d-nb.info |

| BRCA1-related Breast Cancer (mouse model) | NVP-BKM120 (PI3K) + Olaparib (PARP) | Significantly delayed tumor doubling time. aacrjournals.org |

Cyclin-dependent kinase 4 and 6 (CDK4/6) are key regulators of the cell cycle. There is a strong rationale for combining PI3K/mTOR inhibitors with CDK4/6 inhibitors due to the reciprocal feedback between the two pathways. mdpi.com Activation of the PI3K/AKT pathway can promote the expression of cyclin D1, which in turn activates CDK4/6 and drives cell cycle progression, potentially leading to resistance to CDK4/6 inhibitors. mdpi.com Conversely, active CDK4/6 signaling has been implicated in resistance to PI3K pathway inhibitors. mdpi.com

Preclinical studies have demonstrated the synergistic anti-tumor effects of this combination. In KRAS-mutated non-small cell lung cancer (NSCLC) cells, the simultaneous inhibition of PI3Kα and CDK4/6 synergistically suppressed proliferation both in vitro and in vivo. cancerbiomed.org In triple-negative breast cancer (TNBC) cell lines, the combination of the CDK4/6 inhibitor palbociclib (B1678290) with PI3K/mTOR inhibitors resulted in synergistic anti-proliferative and pro-apoptotic effects. d-nb.info Studies in colorectal cancer models have also shown that combining the PI3K inhibitor alpelisib (B612111) with the CDK4/6 inhibitor ribociclib (B560063) leads to a synergistic anti-proliferative effect and more comprehensive suppression of the PI3K/AKT/mTOR pathway. mdpi.com

The synergy of this combination is attributed to the dual targeting of key drivers of cell proliferation and survival. The combination can lead to enhanced cell cycle arrest and induction of apoptosis.

Table 3: Research Findings on PI3K/mTOR and CDK4/6 Inhibitor Combination Therapies

| Cancer Model | Inhibitors Used | Key Findings |

| KRAS-mutated NSCLC (cell lines and xenografts) | CYH33/BYL719 (PI3Kα) + PD0332991/LEE011 (CDK4/6) | Synergistic suppression of proliferation. cancerbiomed.org |

| Triple-Negative Breast Cancer (cell lines) | Palbociclib (CDK4/6) + PI3K/mTOR inhibitors | Synergistic anti-proliferative and pro-apoptotic effects. d-nb.info |

| Colorectal Cancer (cell lines and xenografts) | Alpelisib (PI3K) + Ribociclib (CDK4/6) | Synergistic anti-proliferative effect and enhanced pathway suppression. mdpi.com |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Activation of FAK is a known mechanism of resistance to various targeted therapies, including PI3K/mTOR inhibitors. scientificarchives.com FAK can promote cell survival by activating the PI3K/Akt pathway, even in the absence of attachment to the extracellular matrix. tandfonline.com

Inhibition of FAK can restore sensitivity to other targeted agents. For example, in the context of MAPK inhibition, FAK inhibitors have been shown to overcome adaptive resistance. scientificarchives.com While direct preclinical evidence for combining a PI3K/mTOR inhibitor-1 with a FAK inhibitor is still emerging, the known interplay between FAK and the PI3K/AKT/mTOR pathway provides a strong rationale for this combination. scientificarchives.comtandfonline.com FAK inhibition could potentially abrogate the survival signals that allow cancer cells to withstand PI3K/mTOR blockade. nih.gov